molecular formula C26H22FN7O B1664415 (E)-N-(2-fluoro-5-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)amino)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 319460-94-1

(E)-N-(2-fluoro-5-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)amino)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B1664415
M. Wt: 467.5 g/mol
InChI Key: JXSVVZKPEDIRTN-DHZHZOJOSA-N
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Description

AG-013958, also known as AG-13958 is a VEGFA inhibitor potentially for the treatment of age-related macular degeneration. Neovascular AMD, a subtype characterized by the growth of new, pathologic blood vessels, results in most of the cases of severe and rapid vision loss associated with AMD. A critical activator of angiogenesis in neovascular AMD is VEGF.

Scientific research applications

Synthesis and Characterization

  • A study highlighted the synthesis and characterization of various pyrazole derivatives, including (E)-N-(2-fluoro-5-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)amino)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, using UV-VIS, FT-IR, 1H-NMR, and 13C-NMR spectral data. These methods provide insights into the molecular structure and properties of such compounds (Al-Amiery et al., 2012).

Biological Evaluation

  • Another study conducted a biological evaluation of novel pyrazole derivatives. While the exact compound was not tested, similar compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. This suggests potential research applications in exploring the bioactivity of these compounds (Rahmouni et al., 2016).

Potential Pharmacological Applications

  • Research into similar pyrazole compounds has explored their potential as antipsychotic agents. Although the specific compound mentioned was not directly studied, the research indicates a possible area of application in the development of new therapeutic drugs (Wise et al., 1987).

Chemical Reactions and Modifications

  • Studies have also examined the chemical reactions and functional modifications of pyrazole compounds, which could be relevant for understanding the reactivity and potential chemical applications of (E)-N-(2-fluoro-5-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)amino)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (Khutova et al., 2013).

Fluorescent Sensing and Detection

  • Research on pyrazole-based fluorescent sensors indicates a potential application for the compound in the field of anion detection and sensing, demonstrating how its structural features might be utilized in developing new sensors (Yang et al., 2011).

properties

IUPAC Name

N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN7O/c1-16-13-25(34(2)33-16)26(35)30-24-15-19(7-10-21(24)27)29-18-6-9-20-22(31-32-23(20)14-18)11-8-17-5-3-4-12-28-17/h3-15,29H,1-2H3,(H,30,35)(H,31,32)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSVVZKPEDIRTN-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)/C=C/C5=CC=CC=N5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-fluoro-5-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)amino)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

CAS RN

319460-94-1
Record name AG-13958
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319460941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG-13958
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK72RP7F7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(2-fluoro-5-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)amino)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
(E)-N-(2-fluoro-5-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)amino)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
(E)-N-(2-fluoro-5-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)amino)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
(E)-N-(2-fluoro-5-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)amino)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
(E)-N-(2-fluoro-5-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)amino)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
(E)-N-(2-fluoro-5-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)amino)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

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